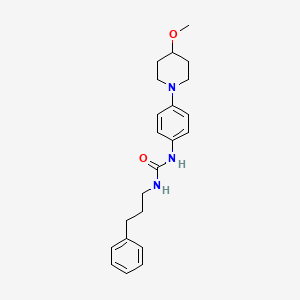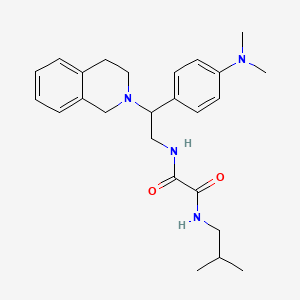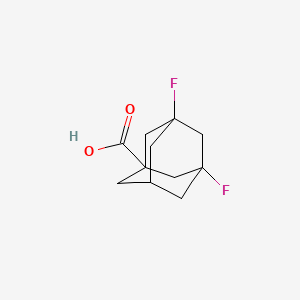
3,5-Difluoroadamantane-1-carboxylic acid
Übersicht
Beschreibung
3,5-Difluoroadamantane-1-carboxylic acid is a chemical compound with the molecular formula C11H14F2O2 and a molecular weight of 216.23 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (1r,3R,5S,7r)-3,5-difluoroadamantane-1-carboxylic acid . The InChI code is 1S/C11H14F2O2/c12-10-2-7-1-9 (4-10,8 (14)15)5-11 (13,3-7)6-10/h7H,1-6H2, (H,14,15) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen
Organocatalysis in Chemical Synthesis
3,5-Bis(pentafluorosulfanyl)phenylboronic acid, a related compound to 3,5-difluoroadamantane-1-carboxylic acid, has been explored as an efficient organocatalyst for the carbocyclization of 1,3-dicarbonyl compounds with terminal alkynes. This process yields a variety of carbocyclized products, indicating the potential of fluorinated compounds in organocatalysis (Yang et al., 2012).
Synthesis of Key Intermediates
In the synthesis of methyl-3,5,7-trifluoroadamantane-1-carboxylate, a process involving the electrochemical fluorination of methyl adamantane-1-carboxylate in specific solvents demonstrates the utility of fluorinated adamantane derivatives in synthesizing key pharmaceutical intermediates (Monoi & Hara, 2012).
Environmental Fate of Polyfluoroalkyl Chemicals
The degradation of polyfluoroalkyl chemicals, including derivatives similar to this compound, has been studied to understand their environmental fate. These studies provide insights into the biodegradation pathways and potential environmental impacts of such compounds (Liu & Avendaño, 2013).
Exploration in Medicinal Chemistry
In medicinal chemistry, the synthesis of optically active fluoroadamantane derivatives, including modifications at the bridgehead position, highlights the use of fluorinated adamantanes in designing novel medicinal therapeutics (Aoyama & Hara, 2013).
Biotransformation in Environmental Systems
Studies on the biotransformation of polyfluorinated carboxylic acids, analogous to this compound, in environmental systems like activated sludge, reveal their potential for biodegradation and the pathways involved in this process (Wang et al., 2012).
Global Emission and Environmental Impact
Research has focused on the global emission inventories of perfluoroalkyl carboxylic acids and their homologues, which include compounds like this compound. These studies provide critical information about their production, use, and release into the environment, thereby aiding in understanding their overall environmental impact (Wang et al., 2014).
Preparation and Properties in Therapeutics
Research on the preparation of fluoroadamantane acids and amines, including compounds like 3,5,7-trifluoroadamantane-1-carboxylic acid, has explored their structural properties and physicochemical parameters. This information is crucial for the design of effective medicinal therapeutics (Jasys et al., 2000).
Safety and Hazards
The safety information for 3,5-Difluoroadamantane-1-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
3,5-difluoroadamantane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c12-10-2-7-1-9(4-10,8(14)15)5-11(13,3-7)6-10/h7H,1-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAFDDXJQRAKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2625225.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2625226.png)
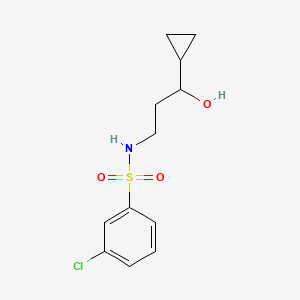
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2625228.png)
![(Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2625229.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2625234.png)
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propylacetamide](/img/structure/B2625236.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625238.png)
![3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline](/img/structure/B2625239.png)
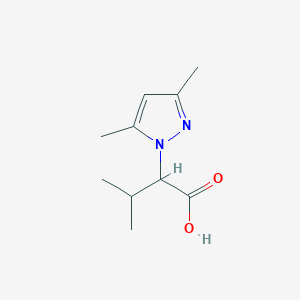
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2625245.png)
